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molecular formula C12H12BrNO B1280640 4-(3-Bromophenyl)oxane-4-carbonitrile CAS No. 245439-36-5

4-(3-Bromophenyl)oxane-4-carbonitrile

Cat. No. B1280640
M. Wt: 266.13 g/mol
InChI Key: BNJZXXLNCGFDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06344563B1

Procedure details

3-Bromophenylacetonitrile (20.0 g, 102 mmole, 1 eq.), commercially available from Aldrich Chemical Co., Milwaukee, Wis., tetrahydrofuran (120 ml), 40% aqueous sodium hydroxide solution (180 ml, mmole, eq.), tetrabutylammonium hydrogensulfate (3.46 g, mmole, 0.1eq.) were stirred in a reaction flask set for boiling at reflux. Thereafter, 2,2′-dichlorodiethylether (13.75 ml, 117.3 mmole, 0.1eq.) was added with stirring at room temperature, 20-25° C. The resultant reaction mixture was boiled at reflux for 5-8 h at approximately 64° C. The reaction mixture was cooled to ambient temperature and ethyl acetate (154 ml) was added. The lower aqueous layer was separated and the organic layer evaporated down into a red oil. ISO sopropanol (100 ml) and water (10 ml) were added to the oil and stirred at 0° C. overnight to yield a crystal slurry. The crystal slurry was vacuum filtered, washed with isopropanol (2×20 ml). The white crystalline solid was dried under vacuum at 40-45° C. Yield 18.57 g (68.4%): mp 82-85° C.; m/z 267 (m+1); 1H NMR (300 MHz, DMSO)§ 7.75 (s, 1H), 7.6 (m, 2 H), 7.44 (t, 1H), 4.02 (m, 2H), 3.66 (m, 2H), 2.14 (m, 4H)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
3.46 g
Type
catalyst
Reaction Step Two
Quantity
13.75 mL
Type
reactant
Reaction Step Three
Quantity
154 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.[O:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.[OH-].[Na+].C(OCCCl)CCl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:9]#[N:10])[CH2:14][CH2:15][O:11][CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC#N
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
180 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.46 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
13.75 mL
Type
reactant
Smiles
C(CCl)OCCCl
Step Four
Name
Quantity
154 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring at room temperature, 20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5-8 h at approximately 64° C
Duration
6.5 (± 1.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated down into a red oil
ADDITION
Type
ADDITION
Details
ISO sopropanol (100 ml) and water (10 ml) were added to the oil
STIRRING
Type
STIRRING
Details
stirred at 0° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield a crystal slurry
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with isopropanol (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The white crystalline solid was dried under vacuum at 40-45° C

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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